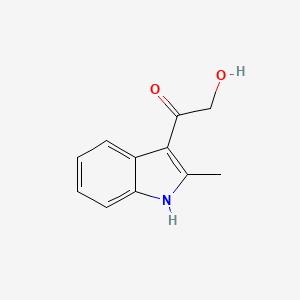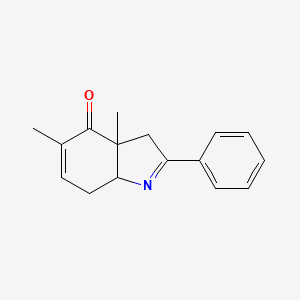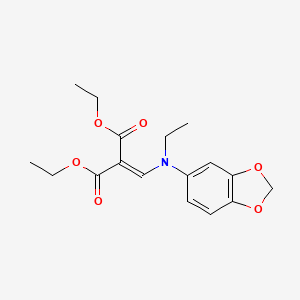
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate is an organic compound with the molecular formula C17H21NO6 and a molecular weight of 335.4 g/mol. It is characterized by the presence of a methylenedioxy group attached to an aniline derivative, which is further connected to a malonate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves the reaction of N-ethyl-3,4-(methylenedioxy)aniline with diethyl bromomalonate under basic conditions . The reaction typically proceeds as follows:
Reactants: N-ethyl-3,4-(methylenedioxy)aniline and diethyl bromomalonate.
Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or acetonitrile.
Procedure: The reactants are mixed and heated under reflux for several hours, leading to the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylenedioxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of functional materials, such as polymers and dyes, due to its unique chemical structure.
作用机制
The mechanism of action of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves its interaction with specific molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate can be compared with similar compounds, such as:
Diethyl malonate: A simpler ester without the methylenedioxy and aniline groups.
N-ethyl-3,4-(methylenedioxy)aniline: Lacks the malonate ester group.
Diethyl ((N-methyl-3,4-(methylenedioxy)anilino)methylene)malonate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
属性
CAS 编号 |
32953-23-4 |
|---|---|
分子式 |
C17H21NO6 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
diethyl 2-[[1,3-benzodioxol-5-yl(ethyl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C17H21NO6/c1-4-18(12-7-8-14-15(9-12)24-11-23-14)10-13(16(19)21-5-2)17(20)22-6-3/h7-10H,4-6,11H2,1-3H3 |
InChI 键 |
MJPSXFFZUVDQND-UHFFFAOYSA-N |
规范 SMILES |
CCN(C=C(C(=O)OCC)C(=O)OCC)C1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


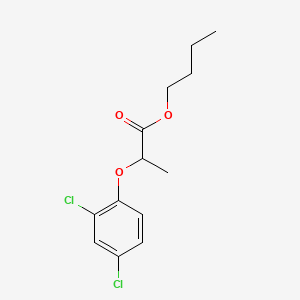
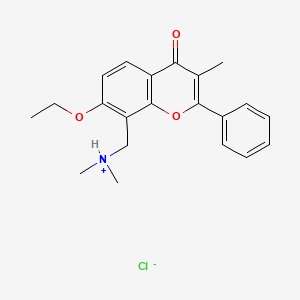
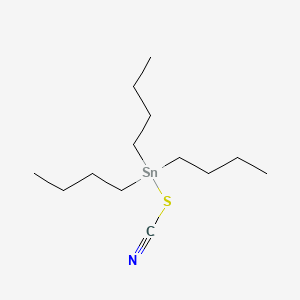
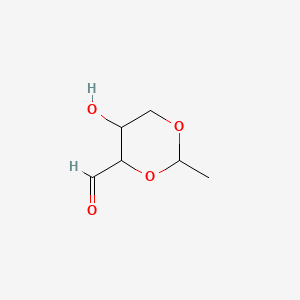
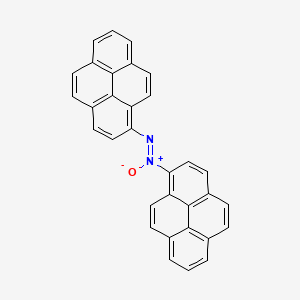

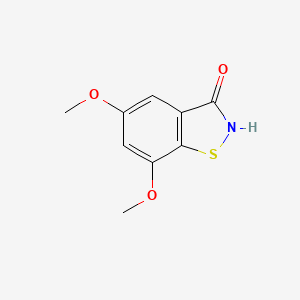
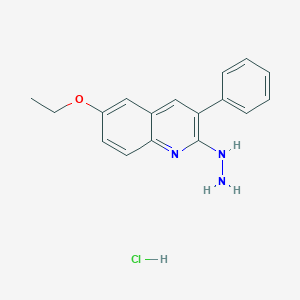

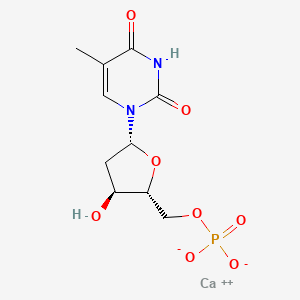
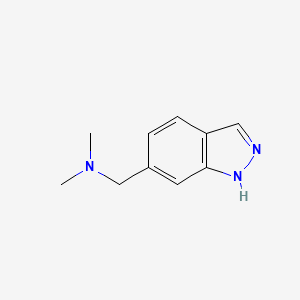
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
